1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUQEUWBKHKETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Approaches for Pyrazole (B372694) and Aminopyrazole Synthesis
The pyrazole core is a privileged scaffold in medicinal and agrochemical research, leading to the development of numerous synthetic routes for its construction. patsnap.com These methods range from traditional condensation reactions to modern, environmentally benign protocols.
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. googleapis.comrsc.org This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound. researchgate.netgoogle.com The mechanism typically begins with the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. rsc.orgresearchgate.net
A significant challenge with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of regioisomeric products. patsnap.comrsc.org The reaction conditions, including the solvent and pH, can influence the regioselectivity. For instance, the use of aprotic dipolar solvents has been shown to provide better results than traditional protic solvents like ethanol in certain cases. patsnap.com Kinetic studies have revealed that the reaction mechanism can be more complex than initially perceived, sometimes involving autocatalytic pathways and unexpected intermediates, with the dehydration step often being rate-determining under neutral conditions. rsc.org
The 1,3-dipolar cycloaddition is a powerful and versatile method for forming five-membered heterocyclic rings, including pyrazoles. google.com This reaction, often referred to as the Huisgen cycloaddition, typically involves the reaction of a dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. patsnap.comoregonstate.edu
Nitrile imines, which can be generated in situ from hydrazonoyl halides, react with alkynes in a [3+2] cycloaddition to furnish pyrazoles. oregonstate.edu Similarly, diazo compounds, often generated from N-tosylhydrazones, react regioselectively with alkynes or alkyne surrogates like bromovinyl acetals to provide substituted pyrazoles. scispace.com This method offers high regioselectivity and tolerance for a wide range of functional groups. scispace.com The use of alkyne surrogates can help overcome issues related to the preparation and regioselectivity of the cycloaddition with terminal or internal alkynes. oregonstate.edu
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govnih.gov The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netbeilstein-journals.org This electrophilic reagent attacks the pyrazole ring, predominantly at the C4 position, to introduce a formyl group (-CHO), yielding pyrazole-4-carbaldehydes. nih.gov
This reaction is not only applicable to pre-formed pyrazoles but can also be integrated into a one-pot synthesis. Hydrazones, formed from the condensation of ketones with hydrazines, can undergo cyclization and formylation under Vilsmeier-Haack conditions to directly produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. beilstein-journals.orggoogle.comgoogle.comchim.it This transformation is a valuable tool for creating highly functionalized pyrazole building blocks that can be used for further synthetic diversification. nih.govgoogle.com
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally friendly processes. These methods focus on reducing waste, avoiding hazardous reagents, using green solvents like water or polyethylene glycol (PEG), and employing recyclable catalysts.
Key green strategies in pyrazole synthesis include:
Aqueous Media Synthesis: Utilizing water as a solvent offers significant environmental benefits. Multicomponent reactions (MCRs) in aqueous media have been developed for the efficient synthesis of pyrazolone derivatives.
Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation or sonication can accelerate reaction rates, improve yields, and reduce the formation of byproducts.
Catalysis: The development of efficient and recyclable catalysts, such as nano-ZnO, is a cornerstone of green pyrazole synthesis. These catalysts can enhance reaction efficiency and be easily separated and reused.
Multicomponent Reactions (MCRs): MCRs, which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, are inherently atom-economical and efficient. Several MCRs for synthesizing complex pyrazole derivatives in a green manner have been reported.
Synthesis Strategies for 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine
The synthesis of the title compound, this compound, can be achieved through a logical and well-precedented pathway involving the preparation of key precursors followed by a cyclocondensation reaction to form the target aminopyrazole ring.
The assembly of this compound hinges on the synthesis of two primary building blocks: a substituted hydrazine and a three-carbon synthon bearing a nitrile group.
A. Synthesis of (2,6-Difluorophenyl)methylhydrazine:
This key intermediate can be prepared via nucleophilic substitution. A common and effective method involves the reaction of 2,6-difluorobenzyl bromide with an excess of hydrazine hydrate. The benzyl (B1604629) bromide itself is accessible from 2,6-difluorotoluene via radical bromination. This approach provides a direct route to the required N-substituted, non-symmetrical hydrazine.
B. Synthesis of the 3-Aminopyrazole (B16455) Ring:
One of the most efficient and widely utilized methods for the synthesis of 3(5)-aminopyrazoles is the reaction of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. For the synthesis of the title compound, a suitable three-carbon precursor is 3-oxopropanenitrile (cyanoacetaldehyde) or a synthetic equivalent.
The final step is the cyclocondensation of (2,6-difluorophenyl)methylhydrazine with 3-oxopropanenitrile. The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization. The use of the non-symmetrical (2,6-difluorophenyl)methylhydrazine directs the regiochemical outcome, unambiguously yielding the desired 1-substituted-1H-pyrazol-3-amine isomer.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 2,6-Difluorobenzyl bromide | Hydrazine hydrate (excess) | (2,6-Difluorophenyl)methylhydrazine | Nucleophilic Substitution |
| 2 | (2,6-Difluorophenyl)methylhydrazine | 3-Oxopropanenitrile | This compound | Cyclocondensation |
Key Reaction Steps and Optimization for Target Compound Synthesis
The synthesis of 3-aminopyrazole derivatives, such as the target compound, typically relies on the classical Knorr pyrazole synthesis and related cyclocondensation reactions. chim.itarkat-usa.org The most common and established method involves the reaction between a hydrazine derivative and a precursor containing a 1,3-dicarbonyl or an equivalent synthon, such as a β-ketonitrile or an α,β-unsaturated nitrile. chim.itarkat-usa.org
For the specific synthesis of this compound, a plausible and efficient route involves the cyclocondensation of (2,6-difluorophenyl)methylhydrazine with a suitable three-carbon building block like 3-oxopropanenitrile (cyanoacetaldehyde) or 2-chloroacrylonitrile.
Key Reaction Steps:
Preparation of (2,6-difluorophenyl)methylhydrazine: This key intermediate can be synthesized from 2,6-difluorobenzyl halide via nucleophilic substitution with hydrazine.
Cyclocondensation Reaction: The substituted hydrazine is then reacted with a β-ketonitrile. The reaction proceeds through an initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on the carbonyl group. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole ring after dehydration and tautomerization. chim.it
Reaction Scheme: (A generalized scheme based on established aminopyrazole synthesis) 2,6-Difluorobenzylhydrazine + β-Ketonitrile → this compound
Optimization of Reaction Conditions:
The efficiency and regioselectivity of the synthesis can be influenced by several factors. Optimization of these parameters is critical for maximizing the yield of the desired product.
| Parameter | Conditions & Considerations | Outcome |
| Solvent | Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer steps in the condensation and cyclization. | Improved reaction rates and yields. |
| Catalyst | The reaction can be performed under neutral, acidic, or basic conditions. Acidic catalysis can activate the carbonyl group, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. | Optimization is necessary to balance reaction rate and prevent side reactions. |
| Temperature | Reactions are often carried out at elevated temperatures (reflux) to overcome the activation energy for cyclization and dehydration. Microwave-assisted synthesis has been shown to significantly reduce reaction times. chim.it | Higher temperatures generally lead to faster reactions, but can also promote side product formation. |
| Reactant Purity | The purity of the starting hydrazine and the β-ketonitrile is crucial to avoid the formation of impurities that can be difficult to separate from the final product. | High purity leads to a cleaner reaction profile and higher isolated yield. |
Chemical Modifications and Derivatization of the this compound Scaffold
The this compound molecule possesses multiple reactive sites, including the amino group and the C4/C5 positions of the pyrazole ring, making it an excellent platform for chemical modification and the development of compound libraries.
Functionalization at the Amino Group (e.g., Amidation, Alkylation)
The primary amino group at the C3 position is a key site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as amidation and alkylation.
Amidation: The amino group can be readily acylated using various acylating agents like acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This leads to the formation of pyrazole-3-carboxamides. These reactions are typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. A wide range of amide derivatives have been synthesized from 3-aminopyrazoles, demonstrating the versatility of this transformation. google.comresearchgate.net
Alkylation: Alkylation of the amino group can be achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications introduce different alkyl or arylmethyl groups, further diversifying the chemical space around the pyrazole core. For instance, N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffolds are often synthesized via nucleophilic substitution, highlighting the reactivity of the amino group. nih.gov
Table of Representative Functionalizations at the Amino Group:
| Reaction Type | Reagent Example | Product Class |
| Amidation | Benzoyl chloride | N-(1-((2,6-difluorobenzyl)-1H-pyrazol-3-yl)benzamide |
| Amidation | Acetic anhydride | N-(1-((2,6-difluorobenzyl)-1H-pyrazol-3-yl)acetamide |
| Sulfonamidation | p-Toluenesulfonyl chloride | N-(1-((2,6-difluorobenzyl)-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |
| Alkylation | Benzyl bromide | N-benzyl-1-((2,6-difluorobenzyl)-1H-pyrazol-3-amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-((2,6-difluorobenzyl)-1H-pyrazol-3-amine |
Substitutions and Hybridization at the Pyrazole Ring
While the C3-amino and N1-benzyl groups are fixed in the parent scaffold, the C4 and C5 positions of the pyrazole ring are available for substitution, allowing for the creation of hybrid molecules with extended functionalities.
Common substitution reactions on the pyrazole ring include:
Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS), nitration, and formylation (e.g., Vilsmeier-Haack reaction), typically at the C4 position.
Metal-Catalyzed Cross-Coupling: For more complex modifications, a halogenated pyrazole precursor can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. Palladium-catalyzed arylation is a powerful tool for this purpose. nih.gov
Hybridization involves linking the pyrazole core to other heterocyclic or functional moieties to create molecules with combined properties. For example, linking the pyrazole to other pharmacophores can lead to novel compounds with unique biological activity profiles. nih.gov
Formation of Fused Heterocyclic Systems Incorporating the Pyrazole Core
3-Aminopyrazoles are exceptionally versatile building blocks for the synthesis of fused heterocyclic systems due to the presence of the endocyclic N2 nitrogen and the exocyclic C3-amino group. ekb.eg These nucleophilic centers can react with various bifunctional electrophiles to construct new rings fused to the pyrazole core, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.netrsc.org
Pyrazolo[1,5-a]pyrimidines: These isomers are typically formed by the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds (e.g., acetylacetone), β-enaminones, or α,β-unsaturated carbonyl compounds. researchgate.netrsc.org The reaction proceeds via an initial condensation or Michael addition involving the exocyclic amino group, followed by cyclization involving the pyrazole ring's N2 atom. Microwave-assisted cyclocondensation is often employed to improve yields and reduce reaction times. researchgate.net
Pyrazolo[3,4-d]pyrimidines: This isomeric system, a bioisostere of purine, is of significant interest. rsc.org It can be synthesized from 3-aminopyrazoles by reacting them with various one-carbon synthons or their equivalents. For example, cyclization of an ortho-amino ester of pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov Another approach involves treating 5-aminopyrazoles with formamide or using the Vilsmeier reagent followed by heterocyclization. researchgate.net
Table of Common Cyclocondensation Reactions:
| Reagent(s) | Fused System Formed | Key Features |
| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Regioselective reaction leading to a 6-membered ring fused across the N1-C5 bond. chim.it |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-one | Forms a pyrimidinone ring fused to the pyrazole core. ias.ac.in |
| Formamide or Vilsmeier Reagent | Pyrazolo[3,4-d]pyrimidine | Builds the pyrimidine ring fused across the C3-C4 bond of the pyrazole. researchgate.net |
| Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine | A three-component reaction with aldehydes and pyruvic acid can lead to fused pyridine (B92270) systems. researchgate.net |
| Arylglyoxals and 1,3-Diketones | Pyrazolo[3,4-b]quinolone | Three-component cyclocondensation yields complex fused systems. osi.lv |
These synthetic transformations highlight the chemical versatility of the this compound scaffold, making it a valuable intermediate in the synthesis of diverse and complex heterocyclic compounds.
Structure Activity Relationship Sar Studies
Methodologies for SAR Elucidation
The process of deciphering the SAR for a compound like 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine involves iterative cycles of design, synthesis, and biological testing. These methodologies are systematic, aiming to build a comprehensive model of the pharmacophore.
Researchers synthesize a library of analogues where, for example, the fluorine atoms are moved to different positions on the phenyl ring, or other substituents are introduced. Similarly, the pyrazole (B372694) ring can be substituted at its available positions, or the 3-amino group can be modified. Each new analogue is then tested in relevant biological assays (e.g., kinase inhibition assays), and the results are compared to the parent compound. This correlative analysis helps to identify which structural features are essential for activity, which are detrimental, and which can be modified to improve properties like potency or selectivity.
Table 1: Illustrative Systematic Modification Strategy
| Modification Site | Example Modification | Rationale for Testing |
|---|---|---|
| 2,6-Difluorophenyl Moiety | Change fluorine position (e.g., to 2,4-difluoro) | To assess the impact of fluorine positional isomerism on binding. |
| 2,6-Difluorophenyl Moiety | Replace fluorine with chlorine or methyl groups | To evaluate the effect of electronics and sterics at these positions. |
| Benzylic Linker | Introduce a methyl group on the methylene (B1212753) bridge | To probe the steric tolerance of the pocket connecting the phenyl and pyrazole rings. |
| 1H-Pyrazol-3-amine Scaffold | N-alkylation of the pyrazole ring | To determine if the pyrazole N-H is a critical hydrogen bond donor. nih.gov |
Analogue design is guided by the initial SAR data and employs principles of medicinal chemistry to enhance the drug-like properties of the lead compound. nih.gov Lead optimization is the process of refining the most promising analogues to achieve a desired therapeutic profile. This involves balancing potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Impact of the 2,6-Difluorophenyl Moiety on Activity and Selectivity
The 2,6-difluorophenyl group is a critical component of the molecule, significantly influencing its pharmacological properties. The fluorine atoms, due to their high electronegativity and small size, can modulate the electronic properties of the phenyl ring and participate in specific interactions with the biological target.
The specific placement of fluorine atoms on the phenyl ring is crucial for biological activity. Studies on related pyrazole-based inhibitors have shown that the positional isomerism of fluorine can dramatically alter potency. nih.gov For example, in some kinase inhibitor series, a meta-fluoro substitution on a terminal phenyl ring is found to be more optimal than ortho or para substitutions. nih.gov In the case of this compound, the 2,6-difluoro (ortho, ortho) substitution pattern forces the phenyl ring into a specific conformation relative to the rest of the molecule. This fixed orientation can be crucial for fitting into a well-defined binding pocket on the target protein. Changing the fluorine positions to, for instance, 2,4-difluoro or 3,5-difluoro would alter this conformational preference and likely change the binding affinity and selectivity profile. SAR studies on similar scaffolds have demonstrated that an ortho-fluoro substituent can result in the highest activity. nih.gov
Table 2: Hypothetical Impact of Fluorine Positional Isomerism on Activity
| Phenyl Substituent | Expected Conformational Impact | Postulated Effect on Activity |
|---|---|---|
| 2,6-Difluoro | Torsionally restricted, perpendicular orientation favored | Potentially optimal for fitting a specific hydrophobic pocket |
| 2,4-Difluoro | Less restricted rotation than 2,6-difluoro | May result in altered or reduced activity due to different binding pose |
| 3,5-Difluoro | Symmetrical, may allow for different interactions | Could lead to a different selectivity profile against various kinases |
The methylene (-CH2-) group that connects the 2,6-difluorophenyl ring to the pyrazole nitrogen acts as a flexible linker. The length and flexibility of this linker are critical for correctly positioning the two aromatic systems within the target's binding site. Modifications to this linker, such as increasing its length (e.g., to an ethyl linker) or making it more rigid (e.g., by incorporating it into a ring system), would directly impact the distance and relative orientation between the phenyl and pyrazole moieties. In many kinase inhibitors, the benzylic group positions the substituted phenyl ring into a hydrophobic pocket, and even small changes to the linker can lead to a significant loss of potency. nih.gov The flexibility of the benzyl (B1604629) group allows the molecule to adopt various conformations, which can be advantageous for binding to some targets but may also lead to off-target activity. google.com
Role of the 1H-Pyrazol-3-amine Scaffold in Target Recognition and Binding
The 1H-pyrazol-3-amine core is not merely a scaffold but an active participant in molecular recognition and binding. This moiety offers several key features for interaction with a biological target, such as a protein kinase.
The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms. The N-H group at the 1-position and the nitrogen at the 2-position can both act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the inhibitor to the "hinge region" of a kinase's ATP-binding site. nih.gov The 3-amino group (-NH2) provides an additional, potent hydrogen bond donor site. Studies on aminopyrazole-based kinase inhibitors have confirmed that this primary amine is often essential for forming critical hydrogen bonds with amino acid residues (like glutamate (B1630785) or aspartate) in the active site, contributing significantly to the compound's potency. google.com Acetylation or other modifications of this amino group typically lead to a complete loss of activity, underscoring its importance in target recognition. nih.gov Together, the hydrogen bonding capabilities of the pyrazole ring and the 3-amino group make this scaffold a highly effective pharmacophore for kinase inhibition.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Importance of the Amino Group in Biological Functionality
The amino group at the C3 position of the pyrazole ring is a crucial functional group that significantly influences the molecule's biological activity. Aminopyrazoles are recognized as versatile frameworks capable of providing potent ligands for various enzymes and receptors. nih.gov The 3-amino group can act as a key hydrogen bond donor, forming critical interactions with amino acid residues within the binding site of a biological target. This hydrogen bonding capability is often essential for molecular recognition and anchoring the ligand in the correct orientation to elicit a biological response.
Furthermore, the basicity of the 3-amino group, modulated by other substituents on the pyrazole ring, can play a role in its ionization state at physiological pH, which affects solubility, cell permeability, and the potential for ionic interactions with the target protein. Studies on various 3-aminopyrazole (B16455) derivatives have highlighted this group's role in activities ranging from kinase inhibition to anti-infective properties. nih.gov The presence and specific placement of this amino group are often critical to the observed bioactivity of the compound. researchgate.net
Tautomerism Considerations and Their Effect on Activity
N-unsubstituted or N1-substituted pyrazoles with amino groups can exist in different tautomeric forms, a phenomenon that can profoundly impact their biological activity. researchgate.netmdpi.com For 1H-pyrazol-3-amine, the principal tautomeric equilibrium involves the amine-imine forms. The position of the proton can shift between the ring nitrogen atoms and the exocyclic amino group. The specific tautomer that is active at a biological target may be just one of several in equilibrium, and the position of this equilibrium can be influenced by several factors. researchgate.net
| Factor | Influence on Equilibrium | Example Effect | Reference |
|---|---|---|---|
| Substituent Electronic Effects | Electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs) alter ring electron density, stabilizing different forms. | EDGs at C3 tend to stabilize the system. EWGs can stabilize tautomers where the group is conjugated with the N1 atom. | nih.gov |
| Solvent Polarity | The polarity and hydrogen-bonding capacity of the solvent can stabilize specific tautomers and affect the rate of interconversion. | Polar aprotic solvents like DMSO can slow proton exchange, sometimes leading to an observable equilibrium between tautomers. | researchgate.netscilit.com |
| Intra- and Intermolecular Interactions | Hydrogen bonding, either within the molecule or between molecules (dimerization), can lock the molecule into a preferred tautomeric state. | In the solid state, crystal packing forces and intermolecular hydrogen bonds often favor a single tautomer. | scilit.comnih.gov |
Influence of Substituents on Pyrazole Nitrogen (N1) and Carbon (C4, C5) Positions
The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the heterocyclic core. nih.gov Modifications at the N1, C4, and C5 positions can drastically alter the compound's physicochemical properties and its interaction with biological targets. nih.govnih.gov
Steric and Electronic Effects of Substituents
Both steric and electronic factors of substituents at N1, C4, and C5 play a pivotal role in modulating biological activity. nih.govnih.gov
C4 Position : This position is often targeted for substitution. Introducing small alkyl or halogen groups can modulate lipophilicity. Larger groups can be used to probe for additional binding pockets or to introduce steric hindrance that may favor a particular binding orientation. The electronic nature of C4 substituents can also fine-tune the acidity of the N1 proton (in N-unsubstituted pyrazoles) and the basicity of the N2 nitrogen. rsc.org Generally, electron-donating groups at C4 increase the aromaticity of the pyrazole ring, while electron-withdrawing groups decrease it. rsc.org
C5 Position : Substitution at C5 can also significantly impact activity. The electronic properties of substituents at C5 have a pronounced effect on tautomeric equilibrium in N-unsubstituted pyrazoles. nih.gov In N1-substituted pyrazoles like the title compound, C5 substituents can influence binding through steric and electronic interactions with the target. For instance, an electron-donating group at C5 could increase the electron density at the adjacent N1 atom, while a bulky group could sterically clash with the N1-substituent, altering its preferred conformation. nih.gov
| Position | Substituent Type | Steric Effect | Electronic Effect | Reference |
|---|---|---|---|---|
| N1 | Bulky/Aromatic | Can enhance selectivity by fitting specific binding pockets; may alter conformation of other substituents. | Influences π-stacking interactions; aromatic substituents can be electron-donating or -withdrawing. | nih.govacs.org |
| Alkyl | Increases lipophilicity; smaller groups provide less steric hindrance. | Weakly electron-donating. | nih.gov | |
| C4 | Halogen | Minimal steric bulk. | Electron-withdrawing; can form halogen bonds. | nih.gov |
| Aryl/Heteroaryl | Significant steric bulk; can be used to explore additional binding pockets. | Modulates ring electronics based on the nature of the (hetero)aryl group. | nih.gov | |
| C5 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Moderate steric effect depending on the group. | Increases electron density of the ring. | nih.govnih.gov |
| Electron-Withdrawing Group (e.g., -CF₃, -NO₂) | Can have significant steric bulk (e.g., -CF₃). | Decreases electron density of the ring. | nih.govnih.gov |
Exploration of Different Heterocyclic Substituents
In drug discovery, replacing phenyl rings with various heterocyclic systems is a common strategy to improve pharmacological properties such as potency, selectivity, and metabolic stability. mdpi.com While the parent compound features a difluorophenyl group, SAR exploration would typically involve replacing this moiety with different heterocycles. For example, substituting the phenyl ring with pyridine (B92270) could introduce a basic nitrogen atom, potentially forming new hydrogen bonds or salt bridges and improving solubility. Other heterocycles like thiophene, furan, or even other pyrazole rings can be used to modulate electronic properties and explore the chemical space around the core scaffold. mdpi.com Several studies have demonstrated that attaching heterocyclic rings to a pyrazole core can lead to compounds with significant antitumor or anti-inflammatory activities. nih.govresearchgate.netcu.edu.eg
| Heterocyclic Substituent | Potential Position | Potential Impact on Properties | Reference Example |
|---|---|---|---|
| Pyridine | N1, C4, C5 | Introduces a basic center, potential for H-bonding, improved solubility. | mdpi.com |
| Thiophene | N1, C4, C5 | Acts as a bioisostere of a phenyl ring with different electronic properties. | mdpi.com |
| 1,2,4-Triazole / 1,3,4-Thiadiazole | C3, C5 | Can act as hydrogen bond acceptors and modulate the overall polarity and binding interactions. | researchgate.net |
| Pyrrole | C5 | Can act as a hydrogen bond donor and alter the electronic landscape of the molecule. | nih.gov |
Stereochemical Considerations in Activity Modulation
Stereochemistry can be a critical factor in the biological activity of chiral molecules. The specific compound this compound is achiral due to the methylene linker between the pyrazole and the phenyl ring. However, introducing stereocenters into the molecule could lead to enantiomers with significantly different pharmacological profiles.
Chirality could be introduced by, for example, adding a substituent to the methylene linker (e.g., -CH(CH₃)-) or by placing a chiral substituent at the C4 or C5 position of the pyrazole ring. Since biological targets like enzymes and receptors are chiral, they often interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects. Therefore, if modifications to the parent structure were to introduce a chiral center, the separation and individual testing of the enantiomers would be a crucial step in the SAR investigation to identify the more potent and safer stereoisomer.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) focuses on the analysis of molecules that are known to interact with a target of interest. By identifying the common chemical features responsible for their activity, a model, or pharmacophore, can be developed to screen for new, potentially active compounds.
Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For pyrazole (B372694) derivatives, including 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine, a pharmacophore hypothesis would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov
The 3-amino group on the pyrazole ring is a key hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The 2,6-difluorophenyl group contributes a significant hydrophobic and aromatic character to the molecule. A representative pharmacophore model for a series of pyrazole-based inhibitors might include a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for activity. nih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Contribution to Activity |
| Hydrogen Bond Donor | The amino group at the 3-position of the pyrazole ring. | Crucial for forming hydrogen bonds with target residues. |
| Hydrogen Bond Acceptor | Nitrogen atoms within the pyrazole ring. | Can interact with hydrogen bond donor residues in a binding pocket. |
| Aromatic Ring | The 2,6-difluorophenyl moiety and the pyrazole ring. | Can engage in π-π stacking or other aromatic interactions. |
| Hydrophobic Group | The difluorophenyl ring system. | Important for binding in hydrophobic pockets of target proteins. |
This table is generated based on the general principles of pharmacophore modeling applied to the structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Both 2D-QSAR and 3D-QSAR methods are employed.
For pyrazole derivatives, 2D-QSAR models might correlate activity with descriptors such as molecular weight, logP (lipophilicity), and various topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. For a series of pyrazole-based kinase inhibitors, a QSAR study revealed that specific substitutions on the pyrazole ring significantly influence their inhibitory activity. nih.gov While no specific QSAR studies for this compound have been identified, it is anticipated that the electronic and steric properties of the 2,6-difluorophenylmethyl group would be significant descriptors in any such model.
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. This information is used to design and optimize ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.
Docking studies of various pyrazole derivatives have shown that they can fit well into the binding pockets of a range of protein targets. nih.govalrasheedcol.edu.iq The pyrazole core often forms key hydrogen bonds, while the substituents at the N1 and C3 positions explore different sub-pockets of the binding site. For this compound, the 2,6-difluorophenylmethyl group would be expected to occupy a hydrophobic pocket, with the fluorine atoms potentially forming halogen bonds or other specific interactions. The 3-amino group is likely to form crucial hydrogen bonds with the protein backbone or key amino acid side chains. nih.gov
Table 2: Predicted Interactions from a Hypothetical Docking Study
| Interacting Group of Ligand | Potential Interacting Residues in Target | Type of Interaction |
| 3-Amino Group | Aspartate, Glutamate (B1630785), Serine | Hydrogen Bonding |
| Pyrazole Ring Nitrogens | Asparagine, Glutamine, Threonine | Hydrogen Bonding |
| 2,6-Difluorophenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic Interactions, π-π Stacking |
| Fluorine Atoms | Arginine, Lysine, Backbone C=O | Halogen Bonding, Electrostatic Interactions |
This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular docking.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. nih.gov An MD simulation can reveal changes in the ligand's conformation and its interactions with the protein, providing a more realistic picture of the binding event than static docking poses.
For pyrazole derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the persistence of key interactions. researchgate.net A simulation of this compound bound to a target protein would be expected to show stable hydrogen bonds from the 3-amino group and persistent hydrophobic interactions involving the 2,6-difluorophenylmethyl group. The flexibility of the methyl linker between the pyrazole and the phenyl ring would also be a key aspect to analyze, as it influences the positioning of the phenyl ring within the binding site.
A crucial outcome of SBDD studies is the identification of key amino acid residues in the target's binding site that are critical for ligand recognition and binding. This information is invaluable for the design of more potent and selective inhibitors.
In Silico Predictive Tools for Compound Assessment
In contemporary medicinal chemistry, computational tools are indispensable for the rapid and cost-effective evaluation of chemical compounds. These in silico methods predict the pharmacokinetic and physicochemical properties of molecules before they are synthesized, allowing researchers to prioritize candidates with a higher probability of success. This section details the application of such predictive tools to assess this compound.
Drug-Likeness and Physiochemical Property Prediction (e.g., Lipinski's Rule of Five)
A key initial screening process for potential drug candidates is the assessment of "drug-likeness," which evaluates whether a compound possesses properties consistent with orally administered drugs. One of the most widely recognized guidelines for this is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameter cutoffs that help predict poor absorption or permeation.
The rule states that an orally active drug candidate should generally not violate more than one of the following criteria:
Molecular weight less than 500 Daltons.
An octanol-water partition coefficient (logP) not greater than 5.
No more than 5 hydrogen bond donors (the sum of all O-H and N-H bonds).
No more than 10 hydrogen bond acceptors (the sum of all nitrogen and oxygen atoms).
The computationally predicted physicochemical properties of this compound are summarized in the table below and evaluated against Lipinski's criteria.
| Physicochemical Property | Rule | Predicted Value | Compliance |
|---|---|---|---|
| Molecular Weight | < 500 Da | 209.20 g/mol | Yes |
| Octanol-Water Partition Coefficient (logP) | ≤ 5 | 1.81 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |
Based on these predictions, this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well under the 500 Da limit, its logP value indicates a favorable balance between lipid and aqueous solubility, and it possesses a low number of hydrogen bond donors and acceptors. This profile suggests that the compound has a high likelihood of good membrane permeability and oral bioavailability, making it a promising candidate for further investigation from a drug-likeness perspective.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Property Prediction (conceptual)
Beyond the initial drug-likeness assessment, computational models are used to predict a compound's ADMET profile. This analysis provides a more detailed, conceptual understanding of how a molecule might behave within a biological system. These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline, thereby reducing the high attrition rates in later-stage development.
Absorption: This parameter predicts how well a compound is absorbed into the bloodstream from its site of administration, typically the gastrointestinal tract for oral drugs. In silico models evaluate factors such as intestinal permeability, solubility, and interaction with transporters to estimate the rate and extent of absorption. For a compound like this compound, which adheres to Lipinski's rules, a favorable absorption profile would be conceptually anticipated.
Distribution: This refers to how a compound spreads throughout the various tissues and fluids of the body after absorption. Computational tools predict properties like plasma protein binding, blood-brain barrier penetration, and tissue partitioning. These models help foresee whether a compound will reach its intended therapeutic target at effective concentrations without accumulating in tissues where it could cause adverse effects.
Metabolism: This aspect concerns the chemical modification of a compound by the body, primarily through enzymatic processes in the liver. In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Identifying potential metabolic pathways and the formation of reactive or toxic metabolites is a critical step in assessing a drug's safety profile.
Excretion: This predicts the pathways by which the compound and its metabolites are removed from the body, such as through the kidneys (urine) or liver (bile/feces). Computational models can estimate clearance rates, which helps in determining the dosing frequency and potential for drug accumulation.
Toxicity: In silico toxicology models screen for potential adverse effects. These tools can predict various toxicological endpoints, including cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity (liver damage), and mutagenicity (potential to cause genetic mutations). Early identification of toxicity risks is vital to prevent the progression of unsafe compounds.
For this compound, a conceptual ADMET assessment would involve running its structure through a battery of these predictive models to generate a comprehensive risk profile, guiding its subsequent development and experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted hydrazines and α,β-unsaturated carbonyl intermediates. For example, phenylhydrazine derivatives react with ketones or aldehydes under acidic or basic conditions to form the pyrazole core. The 2,6-difluorophenylmethyl group is introduced via alkylation or nucleophilic substitution at the pyrazole nitrogen . Optimization of reaction parameters (e.g., solvent, temperature) is critical to minimize byproducts like regioisomers.
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Analytical techniques include:
- HPLC : Quantify purity (>95% threshold for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
- NMR Spectroscopy : Confirm regiochemistry via characteristic proton signals (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, fluorine-coupled aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]+ ~ 224.2) .
Q. What are the key spectroscopic markers for structural confirmation?
- Methodological Answer :
- 1H NMR : Pyrazole C-H protons appear as doublets (J = 2–3 Hz) between δ 6.2–6.8 ppm. The benzylic methylene group (Ar-CH2-N) resonates as a singlet at δ 4.5–5.0 ppm .
- 19F NMR : Distinct signals for 2,6-difluorophenyl substituents (δ -110 to -115 ppm) confirm substitution pattern .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing groups like fluorine?
- Methodological Answer : Fluorine substitution alters electronic and steric effects. Strategies include:
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to attach fluorinated aryl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation of the pyrazole nitrogen .
Q. How should researchers address discrepancies in biological activity data across assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Mitigation steps:
- Solvent Compatibility : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies determine the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound using LC-MS/MS .
Q. How do substituent variations on the phenyl ring influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies compare analogs (e.g., 2,6-dichloro, 4-bromo derivatives). Key findings:
- Electron-Withdrawing Groups : Fluorine at 2,6-positions enhances metabolic stability but may reduce solubility .
- Bulkier Substituents : Bromine or trifluoromethyl groups increase steric hindrance, potentially altering binding kinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
